 
            | REACTION_CXSMILES | [C:1]1([CH2:7][O:8]C([NH:11][CH2:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([CH2:21][CH2:22][CH2:23][NH:24]C(OCC3C=CC=CC=3)=O)=[CH:17][CH:16]=2)=O)C=CC=CC=1.[H][H].[C:37]([OH:40])(=[O:39])[CH3:38]>[Pt]=O>[NH2:11][CH2:12][CH2:13][CH2:14][CH:15]1[CH2:20][CH2:19][CH:18]([CH2:21][CH2:22][CH2:23][NH2:24])[CH2:17][CH2:16]1.[CH3:1][C:7]([CH2:38][C:37]([OH:40])=[O:39])=[O:8] | 
| Name | 
                                                                                    
                                                                                                                                                                            (phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide                                                                                                                                                                     | 
| Quantity | 
                                                                                    0.93 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)COC(=O)NCCCC1=CC=C(C=C1)CCCNC(=O)OCC1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    75 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.5 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Pt]=O                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Into a 250 mL reduction vessel were placed                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered through a Celite® cake                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                the filtrate was concentrated under reduced vacuum                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    NCCCC1CCC(CC1)CCCN                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CC(=O)CC(=O)O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |